molecular formula C24H25N7O4 B2412944 2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920413-42-9

2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2412944
CAS No.: 920413-42-9
M. Wt: 475.509
InChI Key: VBQAGAOURRNNGQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25N7O4 and its molecular weight is 475.509. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has been conducted on the synthesis of novel derivatives and their biological activities. For instance, Bektaş et al. (2007) explored the synthesis of some new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating that certain derivatives possess good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Abu-Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents with significant COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Characterization and Synthesis Methods

The chemical characterization and synthesis methods of related compounds provide insights into their potential applications. Mermer et al. (2018) discussed the synthesis, biological activity, and structure-activity relationship studies of novel conazole analogues, highlighting the use of green chemistry techniques and the compounds' antimicrobial, antioxidant, and enzyme inhibitory potentials (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018). This research underlines the versatility of such compounds in developing new pharmacologically active agents.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O4/c1-33-18-5-3-17(4-6-18)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-35-20-9-7-19(34-2)8-10-20/h3-10,16H,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQAGAOURRNNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)OC)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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